2-Azido-4-nitrophenol

Description

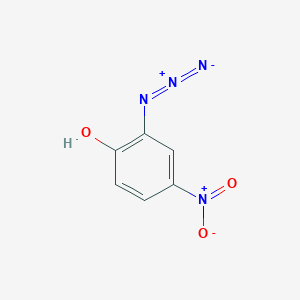

2-Azido-4-nitrophenol (C₆H₃N₃O₃) is a nitrophenol derivative featuring an azido (-N₃) group at the ortho position and a nitro (-NO₂) group at the para position relative to the hydroxyl (-OH) group. This compound is notable for its role in biochemical studies, particularly in photoaffinity labeling of proteins. The azido group enables covalent crosslinking upon ultraviolet (UV) irradiation, making it a critical tool for mapping binding sites in enzymes like mitochondrial Complex V . Its nitro group enhances electrophilicity, facilitating interactions with electron-rich biological targets.

Propriétés

Numéro CAS |

33354-58-4 |

|---|---|

Formule moléculaire |

C6H4N4O3 |

Poids moléculaire |

180.12 g/mol |

Nom IUPAC |

2-azido-4-nitrophenol |

InChI |

InChI=1S/C6H4N4O3/c7-9-8-5-3-4(10(12)13)1-2-6(5)11/h1-3,11H |

Clé InChI |

ADNFOEYTXBJEDT-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N=[N+]=[N-])O |

SMILES canonique |

C1=CC(=C(C=C1[N+](=O)[O-])N=[N+]=[N-])O |

Autres numéros CAS |

33354-58-4 |

Synonymes |

2-azido-4-nitrophenol |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-azido-4-nitrophenol, differing in substituents, isotopic labeling, or ionic forms. Key comparisons are outlined below:

4-Nitrophenol (C₆H₅NO₃)

- Structure : Lacks the azido group; nitro and hydroxyl groups are para-positioned.

- Properties: Lower molecular weight (139.11 g/mol vs. 181.12 g/mol) and higher acidity (pKa ~7.1) due to the unmodified phenol group.

- Applications: Used as a pH indicator and enzyme substrate (e.g., alkaline phosphatase assays). Unlike this compound, it lacks photoreactive utility .

4-Nitrophenol Sodium Salt Dihydrate (C₆H₄NNaO₃·2H₂O)

- Structure : Ionic form with a sodium counterion.

- Properties: Enhanced water solubility (>300 g/L at 20°C) compared to this compound, which is likely hydrophobic due to the azido group.

- Applications : Preferred for aqueous-phase reactions, such as spectrophotometric assays .

4-Nitrophenol-2,3,5,6-d₄ (C₆D₄HNO₃)

- Structure : Deuterated at four positions on the aromatic ring.

- Properties: Nearly identical reactivity to 4-nitrophenol but used in isotopic tracing (NMR, mass spectrometry). The deuterium substitution reduces vibrational interference in spectroscopic studies, a feature absent in this compound .

2-Nitroanisole (C₇H₇NO₃)

- Structure : Methoxy (-OCH₃) replaces the hydroxyl group; nitro at ortho.

- Properties: Lower acidity (pKa ~10.5) due to the electron-donating methoxy group. Unlike this compound, it is non-reactive under UV light.

2-Azido-1-(4-Nitrophenyl)Ethanone (C₈H₆N₄O₃)

- Structure : Ketone (-CO-) replaces the hydroxyl group; azido and nitro groups are para.

- The ketone may participate in nucleophilic reactions, diverging from this compound’s electrophilic nitro-hydroxyl system.

Data Table: Comparative Analysis

| Property | This compound | 4-Nitrophenol | 4-Nitrophenol Sodium Salt | 2-Azido-1-(4-Nitrophenyl)Ethanone |

|---|---|---|---|---|

| Molecular Weight | 181.12 g/mol | 139.11 g/mol | 197.12 g/mol | 206.16 g/mol |

| Key Groups | -OH, -N₃, -NO₂ | -OH, -NO₂ | -ONa, -NO₂ | -CO-, -N₃, -NO₂ |

| Solubility | Low (organic solvents) | Moderate (H₂O) | High (H₂O) | Low (organic solvents) |

| Photoreactivity | Yes (azido) | No | No | No |

| Primary Use | Protein labeling | pH indicator | Aqueous assays | Crystallography |

Key Research Findings

Photoaffinity Labeling: this compound’s azido group forms covalent bonds with mitochondrial Complex V proteins under UV light, identifying uncoupler-binding sites critical for ATP synthesis .

Stability: The nitro group stabilizes the aromatic ring against electrophilic substitution, enhancing shelf life compared to non-nitrated azido compounds.

Synthetic Challenges: Ortho-substitution introduces steric hindrance, complicating synthesis relative to para-substituted analogs like 4-nitrophenol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.